{3,5-bis[(4-chlorobenzyl)amino]-1H-1,2,4-triazol-1-yl}(2-methylphenyl)methanone
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Overview
Description
{3,5-bis[(4-chlorobenzyl)amino]-1H-1,2,4-triazol-1-yl}(2-methylphenyl)methanone is a complex organic compound that features a triazole ring substituted with chlorobenzylamino groups and a methylphenyl methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3,5-bis[(4-chlorobenzyl)amino]-1H-1,2,4-triazol-1-yl}(2-methylphenyl)methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the triazole ring, followed by the introduction of the chlorobenzylamino groups and the methylphenyl methanone moiety. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM), and catalysts such as palladium on carbon (Pd/C) or copper(I) iodide (CuI).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
{3,5-bis[(4-chlorobenzyl)amino]-1H-1,2,4-triazol-1-yl}(2-methylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl positions using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Chemistry
In chemistry, {3,5-bis[(4-chlorobenzyl)amino]-1H-1,2,4-triazol-1-yl}(2-methylphenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and therapeutic potential.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its structure suggests possible applications in the treatment of diseases where modulation of specific biological pathways is required.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It can also serve as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of {3,5-bis[(4-chlorobenzyl)amino]-1H-1,2,4-triazol-1-yl}(2-methylphenyl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to downstream effects on cellular pathways. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
{3,5-bis[(4-fluorobenzyl)amino]-1H-1,2,4-triazol-1-yl}(2-methylphenyl)methanone: Similar structure with fluorine substituents instead of chlorine.
{3,5-bis[(4-bromobenzyl)amino]-1H-1,2,4-triazol-1-yl}(2-methylphenyl)methanone: Similar structure with bromine substituents instead of chlorine.
Uniqueness
The uniqueness of {3,5-bis[(4-chlorobenzyl)amino]-1H-1,2,4-triazol-1-yl}(2-methylphenyl)methanone lies in its specific substitution pattern and the presence of both chlorobenzylamino groups and a methylphenyl methanone moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C24H21Cl2N5O |
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Molecular Weight |
466.4 g/mol |
IUPAC Name |
[3,5-bis[(4-chlorophenyl)methylamino]-1,2,4-triazol-1-yl]-(2-methylphenyl)methanone |
InChI |
InChI=1S/C24H21Cl2N5O/c1-16-4-2-3-5-21(16)22(32)31-24(28-15-18-8-12-20(26)13-9-18)29-23(30-31)27-14-17-6-10-19(25)11-7-17/h2-13H,14-15H2,1H3,(H2,27,28,29,30) |
InChI Key |
UQRKDUPFSDHZQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2C(=NC(=N2)NCC3=CC=C(C=C3)Cl)NCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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